molecular formula C17H14N4O3 B3955082 1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3955082
M. Wt: 322.32 g/mol
InChI Key: OVHRSVKCDGIQGC-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation. It may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further study its mechanism of action to gain a better understanding of how it exerts its effects. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, research can focus on optimizing its synthesis method and exploring its potential as a lead compound for drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been achieved through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, its mechanism of action is not fully understood, and more research is needed to explore its potential as a therapeutic agent.

Scientific Research Applications

1-Allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, it was found to inhibit the growth of cancer cells and induce apoptosis. Another study showed its potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. It has also been studied for its antioxidant properties, which may be useful in preventing oxidative stress-related diseases.

properties

IUPAC Name

(5E)-5-[(1-phenylpyrazol-4-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-2-8-20-16(23)14(15(22)19-17(20)24)9-12-10-18-21(11-12)13-6-4-3-5-7-13/h2-7,9-11H,1,8H2,(H,19,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHRSVKCDGIQGC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(N=C2)C3=CC=CC=C3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(N=C2)C3=CC=CC=C3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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